2-ethynyl-6-methylbenzonitrile
Description
2-Ethynyl-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an ethynyl (-C≡CH) group at position 2 and a methyl (-CH₃) group at position 6 on the aromatic ring. The nitrile (-CN) group at position 1 defines its core structure as a benzonitrile analog. This compound’s structural uniqueness lies in the combination of electron-withdrawing (nitrile) and electron-donating (methyl) groups, along with the reactive ethynyl moiety, which may facilitate applications in click chemistry, pharmaceuticals, or materials science.
Properties
CAS No. |
2680533-36-0 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-6-methylbenzonitrile can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of 2-ethynyl-6-methylbenzonitrile typically involves the dehydration of benzamide or benzaldehyde oxime, or the Rosenmund–von Braun reaction using cuprous cyanide or sodium cyanide in dimethyl sulfoxide and bromobenzene .
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of more complex organic compounds.
Scientific Research Applications
2-ethynyl-6-methylbenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-ethynyl-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-ethynyl-6-methylbenzonitrile with key analogs, emphasizing substituent effects on molecular properties, reactivity, and applications.
Substituent Effects on Molecular Properties
Table 1: Comparative Analysis of Substituted Benzonitriles
¹Calculated based on structure.
²Derived from atomic masses (C:12, H:1, N:14).
³From : Substituent bulkiness increases molecular weight significantly.
Key Observations:
- Substituent Bulk and Reactivity : The ethynyl group in 2-ethynyl-6-methylbenzonitrile offers a reactive site for cycloaddition reactions (e.g., Huisgen click chemistry), distinguishing it from the chloro analog in , which is more electrophilic due to the electron-withdrawing Cl group .
- This contrasts with the bulky pyrimidinylidene group in , which reduces solubility but stabilizes crystal lattices .
- Molecular Weight Trends : Bulky substituents (e.g., iodinated or heterocyclic groups) drastically increase molecular weight, as seen in (547.37 g/mol) versus simpler analogs like 2-chloro-6-methylbenzonitrile (151.59 g/mol) .
Pharmacological Potential
Crystallographic Behavior
- Heterocyclic Derivatives (): The crystal structure of a benzonitrile with a pyrimidinylidene substituent highlights how bulky groups influence packing efficiency and intermolecular interactions, a consideration for materials science applications of 2-ethynyl-6-methylbenzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
